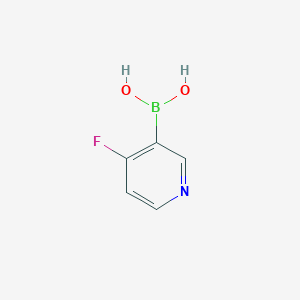

4-Fluoropyridine-3-boronic acid

Description

Properties

IUPAC Name |

(4-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHZOURNTIVCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382282 | |

| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860626-80-8 | |

| Record name | 4-FLUOROPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridine 3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyridine-3-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridine-3-boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorinated pyridine ring with a reactive boronic acid moiety, make it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary drug discovery. Detailed experimental protocols and graphical representations of synthetic and mechanistic pathways are included to facilitate its practical application in the laboratory.

Chemical Properties and Structure

This compound is a solid organic compound at room temperature.[1] The presence of a fluorine atom on the pyridine ring significantly influences its electronic properties, enhancing its utility in various chemical transformations.

Structural Identifiers

The definitive structure of this compound can be represented by several standard chemical notations.

-

SMILES (Simplified Molecular-Input Line-Entry System): OB(O)c1cncc(F)c1

-

InChI (International Chemical Identifier): InChI=1S/C5H5BFNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H[2]

-

InChI Key: FJHZOURNTIVCIA-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BFNO₂ | [2][3] |

| Molecular Weight | 140.91 g/mol | [1][4] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥95% | [2] |

| CAS Number | 870475-19-1 (representative) | N/A |

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids, including this compound, is most commonly achieved through a halogen-metal exchange followed by borylation. This robust method allows for the regioselective introduction of the boronic acid group onto the pyridine ring.

General Synthesis Workflow

The general strategy involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

Caption: General workflow for the synthesis of pyridine boronic acids.

Detailed Experimental Protocol: Synthesis of a Pyridine Boronic Acid

The following is a representative protocol for the synthesis of a pyridylboronic acid via lithium-halogen exchange, adapted from established procedures for similar compounds.[5] This method can be tailored for the synthesis of this compound starting from a suitable 3-halo-4-fluoropyridine precursor.

-

Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with anhydrous toluene and tetrahydrofuran (THF) in a 4:1 ratio, followed by the addition of triisopropyl borate and the 3-halo-4-fluoropyridine starting material.[5]

-

Lithiation: The reaction mixture is cooled to between -40 °C and -78 °C using a dry ice/acetone bath.[5][6] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise via a syringe pump over approximately one hour, ensuring the internal temperature remains constant.[5] The reaction proceeds via a halogen-lithium exchange, which is significantly faster than the reaction between n-BuLi and the borate ester.[5]

-

Borylation and Quench: The generated 3-lithio-4-fluoropyridine intermediate rapidly reacts in situ with the triisopropyl borate present in the mixture to form the corresponding boronate ester.[5] The reaction is stirred for an additional 30 minutes at the same low temperature.[5]

-

Workup and Isolation: The reaction is quenched by the addition of aqueous hydrochloric acid (HCl) and allowed to warm to room temperature.[6] The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous sodium hydroxide (NaOH), which causes the precipitation of the crude boronic acid product.[5]

-

Purification: The aqueous mixture is saturated with sodium chloride and extracted multiple times with an organic solvent like THF or ethyl acetate.[5] The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.[5]

Reactivity and Key Applications

The primary utility of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[8]

The Suzuki-Miyaura Coupling Reaction

In a typical Suzuki-Miyaura reaction, an organoboronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[8] The reaction is highly valued in pharmaceutical development for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[7][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid.

-

Reagent Preparation: In a reaction vessel, the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) are combined.[10]

-

Catalyst Addition: A palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%), is added to the mixture.[11] The choice of catalyst and ligand can be critical and may require optimization.[10]

-

Solvent and Degassing: A suitable solvent system (e.g., a mixture of dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[11]

-

Reaction: The vessel is sealed and heated to a temperature typically ranging from 65 °C to 100 °C.[11] The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified, typically by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated pyridine scaffolds is a widely used strategy in drug design. The fluorine atom can modulate a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can influence its binding affinity to biological targets through favorable electrostatic interactions. Boronic acids themselves have gained significant attention as pharmacophores, with several boron-containing drugs, like the anticancer agent bortezomib, receiving regulatory approval.[12]

This compound serves as a critical precursor for synthesizing 4-arylpyridines, a substructure found in numerous active pharmaceutical ingredients (APIs).[9] Its use in Suzuki-Miyaura coupling allows for the efficient and modular assembly of complex drug candidates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] The versatility and reactivity of this building block make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics.[13]

References

- 1. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Fluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]

- 4. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Fluoropyridine-4-boronic Acid

Executive Summary: This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.

A Note on Chemical Identification: The initial request specified 4-Fluoropyridine-3-boronic acid with CAS number 458532-87-3. However, extensive database searches indicate a likely discrepancy. The CAS number 458532-97-3 is consistently and authoritatively assigned to the isomeric compound, 3-Fluoropyridine-4-boronic acid . Given the prevalence of data for the latter, this guide focuses on 3-Fluoropyridine-4-boronic acid as the probable compound of interest.

Chemical Properties and Identifiers

3-Fluoropyridine-4-boronic acid is a white to off-white solid organic compound.[1] Its structure incorporates a pyridine ring, a versatile heterocyclic motif prevalent in many biologically active molecules, functionalized with a fluorine atom and a boronic acid group.[2] This combination of features makes it a valuable reagent in synthetic chemistry.

The following table summarizes the key chemical properties and identifiers for 3-Fluoropyridine-4-boronic acid.

| Property | Value | Source(s) |

| Chemical Name | 3-Fluoropyridine-4-boronic acid | [3][4] |

| Synonyms | (3-fluoropyridin-4-yl)boronic acid, 3-Fluoro-4-pyridylboronic acid | [1][3] |

| CAS Number | 458532-97-3 | [3][4][5][6] |

| Molecular Formula | C₅H₅BFNO₂ | [1][3][4][5] |

| Molecular Weight | 140.91 g/mol | [1][3][4] |

| Melting Point | 220 °C (decomposes) | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | Typically ≥98% | [3][5] |

| InChI Key | QUHSESYLMZVXCN-UHFFFAOYSA-N | [4] |

| SMILES | OB(O)c1ccncc1F | [4] |

Safety and Handling

3-Fluoropyridine-4-boronic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [4] |

| GHS Pictograms | [7] | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

| Storage | Store in a freezer under an inert atmosphere. | [8] |

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[9]

Representative Synthesis of 3-Fluoropyridine-4-boronic acid

Caption: A representative workflow for the synthesis of 3-Fluoropyridine-4-boronic acid.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: A solution of 4-bromo-3-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is allowed to warm to room temperature.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield 3-Fluoropyridine-4-boronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

3-Fluoropyridine-4-boronic acid is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate, a crucial transformation for constructing the complex molecular scaffolds of many pharmaceuticals and functional materials.[2]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the microwave-assisted Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl bromide, adapted from a similar procedure.[3]

Materials:

-

3-Fluoropyridine-4-boronic acid (1.2 eq)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1)

-

10 mL microwave vial with a stir bar

Procedure:

-

Vial Charging: To the microwave vial, add the aryl bromide, 3-Fluoropyridine-4-boronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent system to the vial.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired biaryl product.

Role in Drug Discovery and Signaling Pathways

3-Fluoropyridine-4-boronic acid is not known to be directly involved in biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key structural motif and building block for the synthesis of complex, biologically active molecules. The 3-fluoropyridine moiety is incorporated into various kinase inhibitors, which are a major class of targeted cancer therapeutics.

Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The 3-fluoropyridyl group can be a critical component of these inhibitors, contributing to their binding affinity and selectivity for the target kinase. For example, molecules containing pyrazolopyridine cores, which can be synthesized using building blocks like 3-Fluoropyridine-4-boronic acid, have been developed as potent inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML).

Caption: Use of 3-Fluoropyridine-4-boronic acid as a building block for kinase inhibitors.

Conclusion

3-Fluoropyridine-4-boronic acid (CAS 458532-97-3) is a synthetically valuable compound with significant applications in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules, particularly those with potential as therapeutic agents like kinase inhibitors. Proper handling and safety precautions are essential when working with this reagent. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important chemical entity in their work.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. A kind of preparation method of N-substituted tetrahydropyridine-3/4-boronic acid/ester - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4-Fluoropyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-Fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluoropyridin-3-yl moiety into various molecular scaffolds. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making this reagent particularly attractive for the development of novel therapeutics.

Synthesis

A common and effective method for the synthesis of pyridinylboronic acids is the lithium-halogen exchange of a corresponding halopyridine precursor, followed by borylation with a trialkyl borate. For the synthesis of this compound, the logical starting material is 3-bromo-4-fluoropyridine.

Proposed Synthetic Pathway

The synthesis proceeds via a two-step one-pot reaction. First, 3-bromo-4-fluoropyridine undergoes a lithium-halogen exchange at low temperature using n-butyllithium to form the highly reactive 3-lithio-4-fluoropyridine intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids.[1][2]

Materials:

-

3-Bromo-4-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-4-fluoropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Slowly add the triisopropyl borate solution to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Adjust the pH of the aqueous layer to approximately 9 with 1 M NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected and representative data for the compound.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 860626-80-8 | [4] |

| Molecular Formula | C₅H₅BFNO₂ | [4] |

| Molecular Weight | 140.91 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | >95% | [4] |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.60 | d | ~4.8 | H-2 |

| ~8.45 | d | ~2.0 | H-6 |

| ~7.40 | t | ~7.0 | H-5 |

| ~8.20 (broad s) | s | - | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| ~160.0 (d) | ¹J(C,F) ≈ 250 | C-4 |

| ~152.0 (d) | ³J(C,F) ≈ 15 | C-2 |

| ~145.0 (d) | ⁴J(C,F) ≈ 3 | C-6 |

| ~120.0 (d) | ²J(C,F) ≈ 20 | C-5 |

| ~110.0 (broad) | - | C-3 |

Table 3: Representative Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 141.04 | [M+H]⁺ |

| 123.03 | [M+H - H₂O]⁺ |

Table 4: Representative Infrared (IR) Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad, Strong | O-H stretch (boronic acid) |

| ~1610 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1470 | Medium | C-C stretch (pyridine ring) |

| ~1360 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1040 | Medium | B-C stretch |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed synthetic protocol, based on established methodologies, offers a reliable route to this important building block. The provided characterization data, while predictive, serves as a valuable reference for researchers in the confirmation of their synthetic outcomes. The successful synthesis and characterization of this compound will facilitate its application in the development of novel chemical entities with potential therapeutic applications.

References

(4-Fluoropyridin-3-yl)boronic Acid: A Technical Guide for Researchers

An In-depth Examination of the Physical Properties, Synthesis, and Application of a Key Building Block in Medicinal Chemistry

Introduction

(4-Fluoropyridin-3-yl)boronic acid (CAS No. 860626-80-8) is a fluorinated heterocyclic organoboronic acid that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs are pivotal in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The presence of a fluorine atom on the pyridine ring can significantly modulate the physicochemical properties of resulting molecules, including their metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical properties of (4-fluoropyridin-3-yl)boronic acid, detailed experimental protocols for its application, and a visualization of its role in synthetic organic chemistry.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (4-fluoropyridin-3-yl)boronic acid is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 860626-80-8 | [1][2] |

| Molecular Formula | C₅H₅BFNO₂ | [1][2] |

| Molecular Weight | 140.91 g/mol | [1][2] |

| Boiling Point | 308.8 °C at 760 mmHg | |

| Flash Point | 140.6 °C | |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥95% | [1] |

| InChI Key | FJHZOURNTIVCIA-UHFFFAOYSA-N | [1] |

Experimental Protocols

The primary application of (4-fluoropyridin-3-yl)boronic acid in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction to form biaryl and heteroaryl structures. Below is a detailed, generalized protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a related isomer, 2-fluoropyridine-3-boronic acid, and serves as a robust starting point for reactions involving (4-fluoropyridin-3-yl)boronic acid.[5]

Materials:

-

(4-Fluoropyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water)

-

10 mL microwave synthesis vial equipped with a stir bar

Procedure:

-

To the microwave synthesis vial, add (4-fluoropyridin-3-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Add the chosen solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate under reduced pressure.

-

Purify the crude residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Visualization of a Key Application: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis. The following diagram illustrates the generally accepted catalytic cycle for this reaction, showcasing the role of (4-fluoropyridin-3-yl)boronic acid in the formation of a new carbon-carbon bond.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-Fluoropyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction allows for the efficient construction of novel molecular scaffolds. The incorporation of a fluorinated pyridine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The information provided in this technical guide, including the physical properties and a detailed experimental protocol, serves as a foundational resource for researchers and scientists working with this important synthetic intermediate.

References

An In-Depth Technical Guide to the Safe Handling of 4-Fluoropyridine-3-boronic Acid

Disclaimer: This document provides a comprehensive guide to the safety and handling of 4-Fluoropyridine-3-boronic acid. It is intended for researchers, scientists, and professionals in drug development. The information herein is compiled from safety data sheets of structurally similar compounds, as a specific safety data sheet for this compound (CAS No. 860626-80-8) is not publicly available. Therefore, the guidance provided should be considered a precautionary measure, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, data from analogous compounds such as 2-Fluoropyridine-5-boronic acid, 3-Fluoropyridine-4-boronic acid, and 4-Fluorophenylboronic acid suggest that it may pose the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

GHS Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Skin Sensitization, Specific Target Organ Toxicity — Single Exposure |

Anticipated Signal Word: Warning[1]

Anticipated Hazard Statements: [1][2][3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Anticipated Precautionary Statements: [1][2][3]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its isomers.

| Property | This compound | 2-Fluoropyridine-5-boronic acid | 4-Fluorophenylboronic acid |

| Molecular Formula | C₅H₅BFNO₂[4] | C₅H₅BFNO₂[2] | C₆H₆BFO₂[1] |

| Molecular Weight | 140.91 g/mol [4] | 140.93 g/mol [2] | 139.92 g/mol [1] |

| Appearance | Solid | Solid | White to off-white powder[5] |

| Melting Point | Not available | Not available | 263 - 265 °C[5] |

| Boiling Point | Not available | Not available | Not available[5] |

| Solubility | Not available | Not available | Not available[5] |

| Flash Point | Not available | Not available | Not available[5] |

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid generation of dust.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[6]

3.2. Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Some boronic acids are moisture-sensitive.

Emergency Procedures

4.1. First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.[2]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills of solid material, gently sweep up and place in a suitable, closed container for disposal. Avoid creating dust.[4] For larger spills, it may be necessary to use a hazardous materials team with specialized equipment.

Experimental Protocols and Visualizations

As no specific experimental protocols involving this compound were found, this section provides generalized workflows for handling and disposal of boronic acids.

General Laboratory Handling Workflow

Caption: General laboratory handling workflow for boronic acids.

Chemical Spill Emergency Response

Caption: Emergency response workflow for a solid chemical spill.

Stability and Reactivity

-

Reactivity: Generally, boronic acids are stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[2]

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[2]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[2]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and oxides of boron.[2]

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on related compounds and should be treated as indicative of potential hazards.

-

Acute Toxicity: Likely harmful if swallowed.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

It is imperative to consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. fishersci.es [fishersci.es]

- 3. aksci.com [aksci.com]

- 4. egr.msu.edu [egr.msu.edu]

- 5. pipharm.com [pipharm.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. CAS#:402960-38-7 | 2-Aminopyrimidine-5-boronic acid Pinacol ester | Chemsrc [chemsrc.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Solubility of 4-Fluoropyridine-3-boronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of 4-Fluoropyridine-3-boronic acid in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the solubility profiles of analogous compounds, general principles of boronic acid chemistry, and detailed experimental protocols for determining solubility.

Executive Summary

General Solubility Profile of Fluorinated Pyridine Boronic Acids

The solubility of fluorinated pyridine boronic acids, including this compound, is largely dictated by the polar pyridine ring and the hydrogen-bonding capabilities of the boronic acid moiety. Generally, these compounds exhibit higher solubility in polar solvents.

A qualitative assessment for a closely related compound, 2-Fluoropyridine-3-boronic acid, suggests the following solubility trends, which can be extrapolated as a starting point for this compound[1]:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble. The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF, Dioxane): Generally expected to be soluble to moderately soluble. The polarity of these solvents can solvate the polar functional groups of the molecule.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl ether): Expected to be sparingly soluble to insoluble. The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1]

Quantitative Solubility Data for Analogous Boronic Acids

To provide a quantitative perspective, the following table summarizes experimentally determined solubility data for phenylboronic acid and its isomers, which share the core boronic acid functional group. This data can serve as a useful reference for estimating the solubility of this compound, although direct parallels should be drawn with caution due to the electronic and structural differences imparted by the fluoropyridine ring.

Table 1: Mole Fraction Solubility of Phenylboronic Acid Analogs in Organic Solvents [2]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 |

Note: This data is for phenylboronic acid and its derivatives and is intended to provide a general reference for the solubility behavior of boronic acids.

Experimental Protocol for Solubility Determination: Dynamic Method

For researchers requiring precise solubility data for this compound in specific solvents, the dynamic method is a reliable approach. This method involves determining the temperature at which a known concentration of the solute completely dissolves.[3][4][5]

4.1 Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Luminance probe or a device for visual inspection of turbidity

4.2 Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Solubility Measurement: Place the sealed vial in the controlled temperature bath.

-

Begin stirring and gradually increase the temperature of the bath at a controlled rate.

-

Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

-

Record this temperature.

-

Data Analysis: Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility (in mole fraction or g/L) as a function of temperature to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the dynamic method.

References

The Advent and Ascendance of Fluorinated Pyridineboronic Acids: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and pharmacological properties of a molecule. When combined with the privileged pyridine motif, a common feature in numerous pharmaceuticals, the resulting fluorinated pyridines are highly sought-after building blocks. This guide provides a comprehensive overview of a particularly valuable subclass: fluorinated pyridineboronic acids. We will delve into their history, synthesis, and reactivity, with a focus on their application in drug discovery, supported by detailed experimental protocols and quantitative data.

The introduction of a boronic acid functional group onto the fluorinated pyridine ring provides a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This has cemented the role of fluorinated pyridineboronic acids as indispensable tools for the synthesis of complex biaryl and heteroaryl structures prevalent in contemporary drug candidates.

Discovery and Historical Context

While the synthesis of the first simple fluorinated pyridine, 4-fluoropyridine, was reported in 1958 by Wibaut and colleagues, the development of their boronic acid derivatives came later, driven by the parallel rise of palladium-catalyzed cross-coupling reactions.[1] The initial syntheses of fluorinated pyridines were often low-yielding and employed hazardous reagents, such as the Balz-Schiemann reaction which uses potentially explosive diazonium salts.[1]

The true value of fluorinated pyridineboronic acids was unlocked with the widespread adoption of the Suzuki-Miyaura coupling in the pharmaceutical industry. The ability to predictably and efficiently construct C-C bonds made these compounds key intermediates for introducing the fluoropyridyl moiety into drug candidates. This moiety is known to enhance metabolic stability, modulate pKa, and improve binding affinity and bioavailability.[2]

Physicochemical Properties and Reactivity

The introduction of one or more fluorine atoms into the pyridine ring has a significant impact on the properties of the corresponding boronic acid.

-

Acidity: Fluorine is a potent electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[2] This can be observed in the pKa values of analogous fluorinated phenylboronic acids, which are generally lower than their non-fluorinated counterparts.[3] A lower pKa indicates a stronger Lewis acid.

-

Reactivity in Suzuki-Miyaura Coupling: The increased Lewis acidity and electron-deficient nature of the fluorinated pyridine ring can have a dual effect on Suzuki-Miyaura coupling reactions. While a more Lewis acidic boronic acid can sometimes be beneficial, an overly electron-deficient pyridine ring can hinder the crucial transmetalation step of the catalytic cycle.[2] Consequently, fluorinated pyridineboronic acids may exhibit lower reactivity and provide more modest yields compared to their more electron-rich, non-fluorinated analogs under identical conditions.[2]

Data Presentation

Comparative pKa Values of Fluorinated Phenylboronic Acids

The following table provides the pKa values for a series of fluorinated phenylboronic acids. This data serves as a useful proxy for understanding the effect of fluorine substitution on the acidity of pyridineboronic acids.

| Compound | pKa |

| Phenylboronic acid | 8.86 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Data sourced from Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.[3]

Comparative Yields in Suzuki-Miyaura Coupling

The following table summarizes the yields of Suzuki-Miyaura coupling of various boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor), illustrating the impact of electronic effects on reaction efficiency.

| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |

| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |

| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |

| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest |

| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest |

Data sourced from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[4] The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid is indicative of the trend often observed with fluorinated pyridineboronic acids.[2]

NMR Spectroscopic Data

NMR spectroscopy is a critical tool for the characterization of fluorinated pyridineboronic acids.

| Nucleus | Typical Chemical Shift Range (ppm) | Comments |

| ¹⁹F | +80 to +170 (Aryl-F, relative to neat CFCl₃) | The chemical shift is highly sensitive to the electronic environment and the position of the fluorine atom on the pyridine ring. |

| ¹¹B | +18 to +30 (for tricoordinate boronic acids, relative to BF₃·OEt₂) | The chemical shift moves upfield upon coordination to a Lewis base or formation of a boronate ester, reflecting the change from sp² to sp³ hybridization.[5] |

Data compiled from various sources.[6][7]

Biological Activity of Kinase Inhibitors

The fluoropyridine moiety is a key component of several potent kinase inhibitors. The following table presents IC50 values for selected Janus kinase (JAK) inhibitors.

| Compound | Target(s) | IC50 (nM) |

| Tofacitinib | JAK1, JAK2, JAK3 | 1 (JAK3), 20 (JAK2), 112 (JAK1) |

| Filgotinib | JAK1 | 10 (JAK1), 28 (JAK2), 810 (JAK3), 116 (TYK2) |

| Upadacitinib | JAK1 | 45 (JAK1), 109 (JAK2), 2100 (JAK3), 4700 (TYK2) |

Data sourced from various publications on JAK inhibitors.[8]

Experimental Protocols

Synthesis of 2-Fluoropyridine-4-boronic acid

This protocol describes the synthesis of 2-fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine.[9]

Materials:

-

4-Bromo-2-fluoropyridine

-

Triisopropyl borate

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexane)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol) in a mixture of anhydrous toluene and THF (4:1, 250 mL) under a nitrogen atmosphere.[9]

-

Cool the reaction mixture to -78 °C.[9]

-

Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.[9]

-

Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.[9]

-

Slowly warm the reaction mixture to -20 °C over 1 hour.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[9]

-

Acidify the reaction mixture to a pH of 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes.[9]

-

Transfer the mixture to a separatory funnel and partition between EtOAc (150 mL) and water (150 mL).[9]

-

Separate the organic layer and wash it sequentially with water and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-fluoropyridin-4-yl)boronic acid as a white solid (22.0 g, 91% yield).[9]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated pyridineboronic acid with an aryl halide.[2]

Materials:

-

Fluorinated pyridineboronic acid (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated pyridineboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

-

Add the degassed solvent (e.g., 1,4-dioxane, 5 mL, and if required, water, 1 mL) via syringe.[2]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Synthesis of a Fluorinated Pyridineboronic Acid

Caption: General workflow for the synthesis of a fluorinated pyridineboronic acid.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Fluorination on Drug Properties

Caption: The multifaceted impact of fluorination on drug-like properties.

JAK-STAT Signaling Pathway

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition.

Conclusion

Fluorinated pyridineboronic acids have firmly established themselves as essential reagents in the modern synthetic chemist's toolbox, particularly within the realm of drug discovery. Their ability to introduce the fluoropyridine motif, with all its attendant benefits for pharmacological properties, via the robust and versatile Suzuki-Miyaura coupling, is unparalleled. While their synthesis and reactivity can present challenges compared to non-fluorinated analogs, a thorough understanding of the principles outlined in this guide allows researchers to harness their full potential. As the demand for more sophisticated and effective therapeutics continues to grow, the importance and application of fluorinated pyridineboronic acids are set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Fluoropyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive spectral data (NMR, IR, MS) for 4-Fluoropyridine-3-boronic acid is limited. This guide utilizes representative data from its isomer, 3-Fluoropyridine-4-boronic acid , to illustrate the principles of spectral analysis and data presentation for this class of compounds. All presented data should be considered illustrative for this reason.

Introduction

This compound is a valuable building block in synthetic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed overview of the spectral characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

The following tables summarize the key spectral data for the representative compound, 3-Fluoropyridine-4-boronic acid.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR data for this compound or its close isomers was not found in the public domain during the search.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific ¹³C NMR data for this compound or its close isomers was not found in the public domain during the search.

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 141.0397 | [M+H]⁺ (Calculated for C₅H₅BFNO₂) |

| 163.0216 | [M+Na]⁺ (Calculated for C₅H₅BFNO₂Na) |

Note: The mass spectrometry data is based on the computed molecular weight of this compound (140.91 g/mol ). Boronic acids can be challenging to analyze by mass spectrometry and may form various adducts or dehydrate in the ion source.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad | O-H stretch (boronic acid) |

| ~1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1400-1300 | Strong | B-O stretch |

| ~1250-1200 | Medium-Strong | C-F stretch |

| ~1100-1000 | Medium | B-OH bend |

Note: This is a representative IR data table for a fluorinated pyridine boronic acid, highlighting the expected characteristic absorption bands.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the boronic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as boronic acids can exist in equilibrium with various boronate species, and this equilibrium can be solvent-dependent.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include 16-32 scans, a relaxation delay of 1-5 seconds, and a spectral width of approximately 16 ppm. The spectrum is referenced to the residual solvent peak.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum with proton decoupling is acquired. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening from the boron nucleus, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. The spectral width is generally around 220 ppm, and the spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is typically recorded over the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the analyte (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof. To promote ionization, a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode may be added.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred for accurate mass measurements.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral characterization of a chemical compound and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Caption: Logical relationship of spectroscopic techniques in elucidating the structure of a molecule.

The Emergence of Organoboron Compounds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of boron have positioned organoboron compounds as a compelling class of molecules in modern medicinal chemistry. Their ability to form reversible covalent bonds with biological targets has led to the development of several FDA-approved drugs for a range of diseases, from cancer to inflammatory skin conditions and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles of organoboron compounds in drug discovery, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: The Boron Advantage in Drug Design

The utility of boron-containing compounds in medicine has evolved significantly from the simple antiseptic properties of boric acid. The modern era of organoboron pharmaceuticals was arguably ushered in with the approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1] This milestone overcame initial skepticism regarding the potential toxicity of boron-containing compounds and highlighted the therapeutic potential of leveraging boron's unique electronic characteristics.[1][2]

The key to the biological activity of many organoboron compounds lies in the electron-deficient nature of the boron atom. This allows it to act as a Lewis acid, readily accepting a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine or threonine in an enzyme's active site. This interaction forms a stable but reversible covalent bond, effectively and potently inhibiting the enzyme's function.[1] This reversible covalent inhibition mechanism offers a distinct advantage over irreversible inhibitors, potentially leading to improved safety profiles.

Several classes of organoboron compounds have been explored in medicinal chemistry, with boronic acids and benzoxaboroles being the most prominent.[1][2] The versatility of boronic acids in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has further fueled their exploration in drug discovery programs.

Approved Organoboron Drugs: A Snapshot of Success

To date, the U.S. Food and Drug Administration (FDA) has approved five key organoboron drugs, demonstrating their therapeutic impact across different disease areas.[2]

| Drug Name (Trade Name) | Chemical Class | Target | Indication |

| Bortezomib (Velcade®) | Dipeptidyl boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma |

| Ixazomib (Ninlaro®) | Dipeptidyl boronic acid | 26S Proteasome (β5 subunit) | Multiple Myeloma |

| Crisaborole (Eucrisa®) | Benzoxaborole | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis |

| Tavaborole (Kerydin®) | Benzoxaborole | Leucyl-tRNA synthetase (LeuRS) | Onychomycosis |

| Vaborbactam (in Vabomere®) | Cyclic boronic acid | β-lactamases (Class A and C) | Complicated Urinary Tract Infections |

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of organoboron drugs stems from their precise inhibition of key biological targets. Understanding these mechanisms and the signaling pathways they modulate is crucial for rational drug design and development.

Proteasome Inhibition: Bortezomib and Ixazomib

Bortezomib and its orally bioavailable successor, ixazomib, are potent and reversible inhibitors of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[3][4] Specifically, they target the chymotrypsin-like activity of the β5 subunit of the 20S core particle.[3][4] The boronic acid moiety of these drugs forms a tetrahedral intermediate with the N-terminal threonine residue in the active site of the β5 subunit, leading to the inhibition of proteasomal activity.

Inhibition of the proteasome disrupts the degradation of numerous regulatory proteins, leading to a cascade of downstream effects that are particularly detrimental to cancer cells, which often exhibit a higher proteasome activity. A key consequence is the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[5] This prevents NF-κB from translocating to the nucleus and activating the transcription of pro-survival and anti-apoptotic genes. The accumulation of misfolded and ubiquitinated proteins also induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by bortezomib/ixazomib.

Phosphodiesterase 4 (PDE4) Inhibition: Crisaborole

Crisaborole is a non-steroidal anti-inflammatory agent that topically treats atopic dermatitis.[6] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade within immune cells and keratinocytes.[6] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.

By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while inhibiting the transcription of pro-inflammatory cytokines like TNF-α, IL-2, IL-4, IL-5, and IL-13.[8] The net effect is a reduction in the local inflammation that characterizes atopic dermatitis.

Caption: The cAMP signaling pathway and its modulation by the PDE4 inhibitor crisaborole.

Leucyl-tRNA Synthetase (LeuRS) Inhibition: Tavaborole

Tavaborole is a topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[9] It belongs to the oxaborole class of compounds and exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9]

The mechanism of inhibition is unique to the oxaborole scaffold. The boron atom in tavaborole forms a covalent adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA in the editing site, preventing the catalytic cycle of protein synthesis from proceeding. This leads to a depletion of charged leucyl-tRNA, halting protein synthesis and ultimately resulting in fungal cell death. The selectivity of tavaborole for the fungal enzyme over its human counterpart is a key factor in its favorable safety profile.

Quantitative Data on Approved Organoboron Drugs

The potency, selectivity, and pharmacokinetic properties of organoboron drugs are critical to their therapeutic success. The following tables summarize key quantitative data for the five FDA-approved drugs.

Table 4.1: In Vitro Potency

| Drug | Target | Assay Type | IC50 / Ki / MIC | Organism/Cell Line |

| Bortezomib | 20S Proteasome (β5) | Enzyme Assay | Ki: 0.62 nM | Human |

| Cell-based Assay | IC50: 7 nM (average) | NCI-60 panel | ||

| Ixazomib | 20S Proteasome (β5) | Enzyme Assay | IC50: 3.4 nM, Ki: 0.93 nM[3][7][10] | Human |

| 20S Proteasome (β1) | Enzyme Assay | IC50: 31 nM[3] | Human | |

| 20S Proteasome (β2) | Enzyme Assay | IC50: 3500 nM[3] | Human | |

| Crisaborole | PDE4 | Enzyme Assay | IC50: 490 nM[11] | Human |

| Tavaborole | Leucyl-tRNA synthetase | Enzyme Assay | IC50: ~1 µM | Saccharomyces cerevisiae |

| MIC | 0.5 - 1.0 µg/mL | Trichophyton rubrum[12][13] | ||

| Vaborbactam | KPC-2 β-lactamase | Enzyme Assay | Ki: ~60 nM | Klebsiella pneumoniae |

| AmpC β-lactamase | Enzyme Assay | Ki: ~1.1 µM | Enterobacter cloacae |

Table 4.2: Pharmacokinetic Properties

| Drug | Administration | Cmax | Tmax | Terminal Half-life (t1/2) | Clearance | Volume of Distribution (Vd) | Bioavailability |

| Bortezomib | Intravenous | 57 - 112 ng/mL | ~30 min | 9 - 15 h (initial) | 102 - 112 L/h (initial) | 498 - 1884 L/m² | N/A |

| Ixazomib | Oral | 33.8 ng/mL | 1.5 h | 9.5 days[10] | 1.86 L/h[10] | 543 L[10] | 58%[10] |

| Crisaborole | Topical (2%) | 127 ng/mL | 3 h | ~6 h | N/A | N/A | Low systemic absorption[6][14] |

| Tavaborole | Topical (5%) | 5.17 ng/mL | 8 h | 28.5 h[9] | N/A | N/A | Low systemic absorption[9] |

| Vaborbactam | Intravenous | ~179 µg/mL | End of infusion | ~2.2 h | ~11.5 L/h | ~18.6 L | N/A |

Note: Pharmacokinetic parameters can vary based on patient population, dose, and study design.

Experimental Protocols

The development and characterization of organoboron compounds rely on a variety of specialized in vitro and in vivo assays. Below are outlines of key experimental protocols for assessing the activity of these drugs.

Proteasome Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome.

Principle: The assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.

Materials:

-

Purified 20S proteasome

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC in DMSO)

-

Test compound (e.g., bortezomib) and vehicle control (DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the microplate, add the diluted test compound or vehicle control.

-

Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[11][15][16]

PDE4 Inhibition Assay (Fluorescence Polarization)

Objective: To measure the inhibitory effect of a compound on the enzymatic activity of PDE4.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In its cyclic form, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. The resulting larger complex tumbles more slowly, leading to a high FP signal. An inhibitor of PDE4 will prevent this conversion, resulting in a low FP signal.

Materials:

-

Recombinant human PDE4 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Binding agent (e.g., IMAP beads or similar)

-

Test compound (e.g., crisaborole) and positive control (e.g., roflumilast)

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Add the diluted compounds or controls to the microplate wells.

-

Add the PDE4 enzyme to all wells except the "no enzyme" control.

-

Incubate briefly (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic reaction.

-

Stop the reaction and initiate signal development by adding the binding agent to all wells.

-